Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate
Description
Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate is a heterocyclic α-oxoester characterized by a pyridine ring substituted with a bromine atom at the 6-position and an ethyl glyoxylate moiety at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting metabolic disorders, viral infections, and cancer . Its structure enables reactivity in nucleophilic substitutions, cyclizations, and cross-coupling reactions, making it valuable for constructing complex heterocyclic scaffolds .
Synthetically, the compound is typically prepared via condensation of 6-bromopyridin-3-amine or its derivatives with ethyl 2-chloro-2-oxoacetate under basic conditions, yielding moderate to high efficiencies (e.g., 48–78.6% yields in analogous reactions) .
Properties
IUPAC Name |
ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-14-9(13)8(12)6-3-4-7(10)11-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVBNBZEKIKPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation with Ethyl 2-chloro-2-oxoacetate
A primary and widely used method involves the condensation of a 6-bromopyridin-3-yl nucleophile with ethyl 2-chloro-2-oxoacetate. This approach is exemplified in synthetic routes where hydroxy amidines or amines are reacted with ethyl 2-chloro-2-oxoacetate to form substituted oxoacetate esters.
- Reaction conditions: Typically performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperature (0 °C) initially, then heated to moderate temperatures (40 °C) for several hours (up to 16 h).
- Base: Triethylamine or other mild organic bases are used to scavenge HCl produced during the reaction.
- Work-up: The reaction mixture is concentrated under reduced pressure, dissolved in water, extracted with ethyl acetate, and purified by flash chromatography.
- Yield: Moderate to good yields (~60-70%) are commonly reported.
This method is supported by analogous syntheses of ethyl 2-oxoacetate derivatives bearing substituted phenyl or pyridyl groups, as described in recent medicinal chemistry literature.
Palladium-Catalyzed Cross-Coupling to Introduce the 6-Bromopyridin-3-yl Moiety
An alternative or complementary approach involves the palladium-catalyzed coupling of a suitable pyridine bromide with an ethyl 2-oxoacetate derivative or its precursor.
- Starting materials: A bromopyridine derivative (e.g., 6-bromopyridin-3-yl halide) and an organometallic reagent or boronate ester.
- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
- Conditions: Typically carried out under inert atmosphere, with bases such as potassium carbonate or triethylamine, in solvents like DMF or toluene at elevated temperatures (80-120 °C).
- This method allows for the selective introduction of the bromopyridinyl group onto the oxoacetate scaffold or vice versa.
- The bromine substituent can be retained for further functionalization.
This synthetic strategy is referenced in patent literature and academic research for constructing biaryl or heteroaryl monobactam compounds and related systems.
Conversion from Carboxylic Acid Intermediates
In some synthetic sequences, the ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate is prepared via:
- Hydrolysis of ethyl esters to corresponding carboxylic acids.
- Subsequent conversion of carboxylic acids to acid chlorides or activated esters.
- Reaction with ethanol or other nucleophiles to re-form the ethyl ester.
This approach is useful when the bromopyridinyl group is introduced earlier in the synthesis, and the ester functionality is installed at a later stage to improve overall yield and purity.
Data Table Summarizing Key Preparation Conditions
| Method | Starting Materials | Conditions | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct condensation | 6-bromopyridin-3-yl nucleophile + ethyl 2-chloro-2-oxoacetate | 0 °C to 40 °C, 10-16 h | Triethylamine | DCM, THF | 0–40 °C | 60–70 | Mild base, mild heating, chromatography |
| Pd-catalyzed cross-coupling | 6-bromopyridin-3-yl halide + organometallic reagent | 80–120 °C, inert atmosphere | Pd(PPh3)4, K2CO3 | DMF, toluene | 80–120 °C | Variable | Allows further substitution on bromine |
| Ester hydrolysis and re-esterification | Carboxylic acid intermediate | Hydrolysis, then esterification | Acid chloride formation, EtOH | Various | Ambient to reflux | Moderate | Multi-step, improves purity |
Research Findings and Analytical Data
- Spectroscopic characterization: The synthesized this compound typically shows characteristic signals in ^1H NMR, including ethyl ester protons (quartet and triplet around 4.2 ppm and 1.3 ppm) and aromatic pyridine protons (6.5–8.5 ppm), with the bromine substituent influencing chemical shifts.
- Mass spectrometry: Molecular ion peaks corresponding to the molecular weight of the compound confirm the successful synthesis.
- Purity: Chromatographic purification yields compounds with high purity suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-substituted pyridine derivatives.
Oxidation: Formation of 2-oxo-6-bromopyridine derivatives.
Reduction: Formation of ethyl 2-(6-bromopyridin-3-yl)-2-hydroxyacetate.
Scientific Research Applications
Chemistry
Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate serves as a building block in the synthesis of more complex organic molecules. It is utilized in:
- Substitution reactions , where the bromine atom can be replaced by various nucleophiles, leading to diverse pyridine derivatives.
- Oxidation and reduction reactions , contributing to the formation of various functional groups that enhance the compound's utility in synthetic chemistry .
Biology
In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Notable applications include:
- Antimicrobial and anticancer studies , where it is evaluated for its ability to inhibit specific cellular pathways or interact with target proteins .
- Structure-activity relationship (SAR) studies , which help elucidate how structural changes affect biological activity, guiding drug design.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry for:
- Therapeutic properties : Its potential anti-inflammatory and anticancer activities are under exploration, making it a candidate for drug development aimed at treating various diseases .
- Drug synthesis : The compound's structure allows it to serve as a precursor in synthesizing novel pharmacological agents that target specific diseases or conditions .
Industrial Applications
In industry, this compound is utilized for:
- Development of advanced materials : Its unique reactivity makes it suitable for creating specialty chemicals and polymers that have applications in various sectors including coatings, adhesives, and electronics .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Chloro and fluoro substituents increase electrophilicity at the α-oxoester moiety, facilitating nucleophilic attacks in further derivatizations .
Heterocyclic Core Variations
Replacing the pyridine ring with other heterocycles alters bioactivity and synthetic pathways:
Key Observations :
- Indole Derivatives: Exhibit pronounced anticancer activity due to interactions with cellular targets like autophagy pathways .
- Quinoxaline Analogs: Broader antiviral applications compared to pyridine-based compounds .
Key Observations :
- Base Selection : Triethylamine (TEA) in dichloromethane (DCM) is widely used for condensation reactions, achieving >75% yields .
- Temperature Sensitivity : Reactions initiated at 0°C minimize side product formation, as seen in indole and pyridine derivatizations .
Physicochemical Properties
Biological Activity
Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, highlighting structure-activity relationships (SAR), and discussing its mechanism of action.
Chemical Structure and Properties
This compound contains a pyridine ring substituted with a bromine atom and an ester functional group. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological targets.
Anticancer Activity
The anticancer properties of similar compounds have been explored extensively. For example, certain pyridine derivatives have been shown to inhibit the proliferation of cancer cells by interacting with key proteins involved in cell survival pathways. A study highlighted that modifications in the pyridine structure could significantly enhance binding affinity to antiapoptotic proteins like Bcl-2, which is crucial for cancer cell survival . this compound's unique structure may confer similar properties, warranting further investigation.
The mechanism underlying the biological activity of this compound likely involves its interaction with specific enzymes and receptors. The presence of the bromine atom can influence the compound's binding affinity, potentially allowing it to act as an inhibitor or modulator of enzymatic activity. This interaction can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from related compounds that provide insights into how structural modifications can impact biological efficacy:
Case Studies and Experimental Findings
Several studies have examined the biological activities of compounds structurally related to this compound:
- Anticancer Study : A compound similar to this compound was tested against non-small-cell lung carcinoma (NCI-H460) cells. The results indicated that modifications leading to increased lipophilicity significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : In a study assessing various derivatives for antimicrobial activity, compounds with halogen substitutions showed improved efficacy against resistant bacterial strains, suggesting that this compound could exhibit similar properties .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate, and how are they experimentally determined?
- Answer : Key properties include melting point, solubility, and spectral data (e.g., IR, NMR). For example, structurally analogous compounds like ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate exhibit solid-state behavior at room temperature and solubility in polar aprotic solvents (DMSO, DMF) . Characterization typically involves:
- Melting point : Differential scanning calorimetry (DSC).
- Solubility : Tested in graded solvent systems (e.g., hexane/ethyl acetate mixtures) .
- Spectral analysis : H NMR for confirming substituent positions and purity .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A two-step approach is often employed:
Bromination : React 6-chloropyridin-3-yl precursors with brominating agents (e.g., PBr₃ or NBS) under controlled conditions .
Oxoacetate formation : Condensation of brominated intermediates with ethyl 2-chloro-2-oxoacetate in the presence of triethylamine (TEA) as a base, followed by purification via column chromatography (hexane/ethyl acetate) . Typical yields range from 65–80%, with purity confirmed by HPLC .
Q. How should this compound be stored to ensure stability?
- Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid moisture, as hydrolysis of the ester group can occur. Stability tests for related oxoacetates show degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can discrepancies in reported reaction yields for this compound synthesis be resolved?
- Answer : Yield variations often arise from:
- Reagent purity : Use freshly distilled TEA to avoid amine degradation .
- Reaction temperature : Lower temperatures (0–5°C) minimize side reactions during condensation .
- Workup protocols : Optimize extraction pH (e.g., 25% K₂CO₃ for acid-sensitive intermediates) and solvent ratios .
- Methodological validation : Replicate procedures using standardized reagents and report yields with error margins (±5%) .
Q. What strategies are effective for resolving structural ambiguities in this compound derivatives?
- Answer : Combine:
- X-ray crystallography : For unambiguous confirmation of molecular geometry (e.g., ORTEP-3 software for crystallographic modeling) .
- DFT calculations : Compare experimental H NMR shifts with computed values (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out isobaric impurities .
Q. How can this compound be applied in pharmaceutical intermediate synthesis?
- Answer : It serves as a precursor for:
- Anticoagulants : React with aminopyridines to form α-ketoamide motifs critical for thrombin inhibition .
- Antivirals : Coupling with arylhydrazines generates pyrazole carboxamides with potential HIV entry inhibition activity .
Methodological Challenges and Solutions
Q. Why do some synthetic batches exhibit low purity, and how can this be addressed?
- Root causes :
- Residual solvents (e.g., DCM) or unreacted starting materials.
- Oxidative degradation during workup.
- Solutions :
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) .
- Stabilization : Add antioxidants (e.g., BHT) during storage .
Q. What safety protocols are critical when handling this compound?
- Hazard mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
